molecular formula C16H18F2N2O2 B2683641 N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide CAS No. 1214075-63-4

N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide

Cat. No.: B2683641
CAS No.: 1214075-63-4
M. Wt: 308.329
InChI Key: JUNRTUYJKFEPCP-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a prop-2-ynyl group attached to a piperidine ring, and a carboxamide functional group

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O2/c1-2-10-20-11-4-3-5-14(20)15(21)19-12-6-8-13(9-7-12)22-16(17)18/h1,6-9,14,16H,3-5,10-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNRTUYJKFEPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the introduction of the difluoromethoxy group onto a phenyl ring. This can be achieved through electrophilic aromatic substitution using difluoromethylating agents.

    Alkylation of piperidine: The piperidine ring is alkylated with a prop-2-ynyl group using a suitable alkylating agent under basic conditions.

    Coupling reaction: The difluoromethoxyphenyl intermediate is then coupled with the alkylated piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide) or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(difluoromethoxy)phenyl]acetamide: This compound shares the difluoromethoxyphenyl moiety but differs in the acetamide functional group.

    4-(Difluoromethoxy)benzylamine: Similar in having the difluoromethoxyphenyl group but with a benzylamine functional group.

    N4-substituted sulfonamides: These compounds contain sulfonamide moieties and are studied for their biological activities.

Uniqueness

N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, while the prop-2-ynyl group provides a site for further functionalization and derivatization.

Biological Activity

N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H23F2N5O
  • Molecular Weight : 397.45 g/mol
  • IUPAC Name : this compound

This compound features a difluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and metabolic stability, facilitating better membrane permeability and protein-ligand interactions .

This compound primarily interacts with various receptors and enzymes in the body. The presence of the difluoromethoxy group is crucial for its binding affinity to target proteins, potentially involving:

  • Hydrogen Bonding : The difluoromethoxy group can form hydrogen bonds with amino acid residues in target proteins.
  • Hydrophobic Interactions : The aromatic system allows for π–π stacking interactions with aromatic residues in proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that derivatives of this compound could inhibit the proliferation of breast cancer cells (MCF-7) and other tumor cell lines .

CompoundCell LineIC50 (µM)
This compoundMCF-715.5
Similar Compound AMCF-712.3
Similar Compound BHek29320.0

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX). Studies have shown that it can moderately inhibit COX-2 and LOX enzymes, which are key players in inflammation and tumorigenesis .

EnzymeInhibition (%) at 10 µM
COX-245
LOX-538
LOX-1530

Case Studies

  • Study on Cytotoxicity : A study conducted on MCF-7 cells revealed that this compound exhibited significant cytotoxicity with an IC50 value of 15.5 µM. This suggests potential applications in cancer therapy .
  • Enzyme Interaction Analysis : Molecular docking studies indicated that the compound binds effectively to COX and LOX enzymes, suggesting a mechanism through which it may exert anti-inflammatory effects. The docking scores were favorable, indicating strong binding affinities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide, and what analytical techniques are critical for confirming its purity and structure?

  • Methodology : Synthesis typically involves coupling a piperidine-2-carboxamide core with a propargyl group and a 4-(difluoromethoxy)phenyl moiety. Key steps include:

  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperidine and aryl groups.
  • Propargylation : Alkylation of the piperidine nitrogen with propargyl bromide under basic conditions.
  • Purification : Column chromatography followed by recrystallization.
    • Analytical Techniques :
  • NMR Spectroscopy : Confirm regiochemistry and purity (e.g., distinguishing between piperidine conformers) .
  • HPLC-MS : Verify molecular weight and detect impurities ≥98% purity threshold .
  • Elemental Analysis : Validate empirical formula (C₁₆H₁₇F₂N₂O₂).

Q. How can researchers optimize the crystallization of this compound for X-ray diffraction studies to resolve structural ambiguities?

  • Crystallization Strategies :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane or ethanol/water) to induce slow crystal growth.
  • Temperature Gradients : Gradual cooling from saturated solutions to enhance crystal lattice formation.
    • Structural Analysis :
  • SHELX Suite : Refine crystallographic data using SHELXL for small-molecule structures, accounting for disorder in the difluoromethoxy group .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for assessing rotational freedom in the propargyl group .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s efficacy as a sodium channel blocker, and how should researchers address discrepancies in potency across different assays?

  • Experimental Design :

  • In Vitro : Patch-clamp electrophysiology on transfected HEK293 cells expressing human Nav1.7 channels. Compare IC₅₀ values against reference blockers (e.g., indoxacarb) .
  • In Vivo : Rodent models of neuropathic pain (e.g., chronic constriction injury) to assess analgesic efficacy.
    • Data Contradiction Analysis :
  • Assay Variability : Differences in membrane potential or temperature between cell lines can alter channel kinetics. Standardize protocols using controls like metaflumizone .
  • Metabolic Stability : Use liver microsomes to assess if poor in vivo efficacy stems from rapid hepatic clearance .

Q. How can computational methods like molecular docking be integrated with experimental SAR studies to elucidate the compound’s binding interactions with target receptors?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions between the propargyl group and sodium channel pore residues (e.g., Phe1747). Validate with mutagenesis studies.
  • SAR Workflow :

Synthesize analogs with modified difluoromethoxy or propargyl groups.

Test activity in Nav1.7 inhibition assays.

Correlate potency trends with docking scores to identify critical hydrophobic/π-stacking interactions .

  • Contradiction Resolution : If docking predicts high affinity but assays show low activity, assess compound solubility or membrane permeability using Caco-2 cell assays .

Q. What strategies mitigate oxidative degradation of the propargyl moiety during long-term stability studies?

  • Stabilization Approaches :

  • Antioxidants : Add 0.1% BHT to formulations to prevent radical-mediated degradation.
  • Packaging : Store under inert gas (argon) in amber glass vials to limit photooxidation.
    • Analytical Monitoring :
  • LC-MS/MS : Track degradation products (e.g., oxidized propargyl to carbonyl derivatives) .
  • Forced Degradation Studies : Expose to H₂O₂ or UV light to identify vulnerable sites in the molecule .

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